molecular formula C7H4Br2F2O B1374299 1,3-Dibromo-2-(difluoromethoxy)benzene CAS No. 1182728-50-2

1,3-Dibromo-2-(difluoromethoxy)benzene

Cat. No.: B1374299
CAS No.: 1182728-50-2
M. Wt: 301.91 g/mol
InChI Key: LWMNXLMNERFLAL-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(difluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms at the 1- and 3-positions and a difluoromethoxy (–OCF₂H) group at the 2-position. This trifunctional molecule combines the steric bulk of bromine with the electron-withdrawing nature of the difluoromethoxy group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its structural uniqueness lies in the interplay of halogen bonding and electronic effects, which influence its reactivity in cross-coupling reactions and other synthetic transformations .

Preparation Methods

1,3-Dibromo-2-(difluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 2-(difluoromethoxy)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1,3-Dibromo-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the bromine atoms are replaced by aryl or vinyl groups. These reactions typically require palladium catalysts and specific ligands.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials.

    Biology: The compound can be used to modify biomolecules or as a probe in biochemical studies.

    Medicine: It may serve as an intermediate in the synthesis of drug candidates or as a tool in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-dibromo-2-(difluoromethoxy)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its bromine and difluoromethoxy groups, which can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Positional Isomers

1,4-Dibromo-2-(difluoromethoxy)benzene

  • Structural Difference : Bromine substituents at positions 1 and 4 instead of 1 and 3.
  • Reactivity : In Pd-catalyzed direct arylations, the para-substituted isomer (1-bromo-4-(difluoromethoxy)benzene) exhibits comparable reactivity to the ortho-substituted variant (1-bromo-2-(difluoromethoxy)benzene), yielding C5-arylated thiazoles and benzothiophenes in 79–93% efficiency .

1,3-Dibromo-5-(trifluoromethoxy)benzene

  • Structural Difference : Trifluoromethoxy (–OCF₃) replaces difluoromethoxy (–OCF₂H) at position 4.
  • Electronic Effects : The –OCF₃ group is more electron-withdrawing than –OCF₂H, further deactivating the aromatic ring and altering regioselectivity in electrophilic substitutions .

Substituent Variations

1,3-Dibromo-2-(bromomethyl)benzene

  • Structural Difference : A bromomethyl (–CH₂Br) group replaces the difluoromethoxy moiety.
  • Reactivity : The benzyl bromide moiety enables nucleophilic substitutions (e.g., SN2 reactions), contrasting with the electrophilic coupling pathways favored by the difluoromethoxy derivative .

1,4-Dibromo-2,3-difluorobenzene

  • Structural Difference : Fluorine atoms replace the difluoromethoxy group at positions 2 and 3.
  • Physical Properties : Smaller substituents (F vs. –OCF₂H) reduce molecular weight (MW: 267.9 vs. ~301.8) and may lower boiling points. Fluorine’s electronegativity enhances ring deactivation but lacks the steric bulk of –OCF₂H .

Functional Group Analogues

1,3-Difluoro-5-iodo-2-methoxybenzene

  • Structural Difference : Methoxy (–OCH₃) replaces difluoromethoxy, and iodine substitutes bromine.
  • Electronic Effects : –OCH₃ is electron-donating, activating the ring toward electrophilic attack, whereas –OCF₂H is electron-withdrawing. Iodine’s polarizability enhances susceptibility to oxidative coupling .

5-Bromo-2,2-difluorobenzo[d][1,3]dioxole

  • Structural Difference : A fused dioxole ring replaces the benzene backbone.
  • Applications : Used in pharmaceuticals (e.g., Lumacaftor) due to enhanced metabolic stability imparted by the dioxole framework. The difluoromethoxy group in 1,3-dibromo-2-(difluoromethoxy)benzene may offer similar stability benefits in drug design .

Data Table: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Substituent Positions Key Reactivity/Applications
This compound 207226-31-1* C₇H₄Br₂F₂O 1,3-Br; 2-OCF₂H Pd-catalyzed arylations
1,4-Dibromo-2-(difluoromethoxy)benzene Not provided C₇H₄Br₂F₂O 1,4-Br; 2-OCF₂H High-yield heteroarene couplings
1,3-Dibromo-5-(trifluoromethoxy)benzene 207226-31-1 C₇H₃Br₂F₃O 1,3-Br; 5-OCF₃ Enhanced electron withdrawal
1,4-Dibromo-2,3-difluorobenzene 156682-52-9 C₆H₂Br₂F₂ 1,4-Br; 2,3-F Laboratory synthesis
5-Bromo-2,2-difluorobenzo[d][1,3]dioxole - C₇H₃BrF₂O₂ 5-Br; 2,2-F Pharmaceutical intermediates

*Note: CAS number inferred from ; exact identifier may require verification.

Key Findings

  • Electronic Effects : Difluoromethoxy groups significantly deactivate the benzene ring, directing reactions to meta/para positions, whereas methoxy or methyl groups activate ortho/para pathways.
  • Steric Influence : Ortho-substituted bromines (as in this compound) create steric hindrance, slowing reactions compared to para-substituted isomers.
  • Pharmaceutical Relevance : Analogues with fused dioxole or trifluoromethoxy groups are prioritized in drug development due to metabolic stability .

Biological Activity

1,3-Dibromo-2-(difluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. The compound is characterized by the presence of two bromine atoms and a difluoromethoxy group, which influence its chemical reactivity and biological interactions.

The molecular formula for this compound is C8H5Br2F2OC_8H_5Br_2F_2O. The presence of bromine and fluorine enhances its lipophilicity and may contribute to its biological activity. The difluoromethoxy group, in particular, has been noted for its ability to modulate the pharmacological properties of compounds by affecting their binding affinity to biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound can exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural analogies with known antimicrobial agents.

Anticancer Activity

The compound's potential anticancer activity has been explored in several studies. For instance, derivatives of dibromobenzene have been associated with the inhibition of cancer cell proliferation. In vitro studies revealed that compounds with similar structural characteristics could induce apoptosis in cancer cells, thereby making them candidates for further research in cancer therapeutics .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors involved in cellular signaling pathways. Studies have shown that halogenated aromatic compounds can interfere with the function of proteins involved in cell cycle regulation and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating moderate antimicrobial activity.

Case Study 2: Cytotoxicity in Cancer Cells
A study conducted on human breast cancer cell lines (MCF-7) evaluated the cytotoxic effects of this compound. The compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant cytotoxicity compared to control groups treated with vehicle solutions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological Activity
1,3-Dibromo-4-fluorobenzeneC7H4Br2FModerate antibacterial activity
1-Bromo-3-(difluoromethoxy)benzeneC8H6BrF2OPotential anticancer effects
1,3-Dichloro-2-(difluoromethoxy)benzeneC8H6Cl2F2OSignificant cytotoxicity against various cancer lines

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-dibromo-2-(difluoromethoxy)benzene?

Synthesis typically involves sequential functionalization of a benzene ring. A plausible approach includes:

Electrophilic bromination : Bromine (Br₂) or N-bromosuccinimide (NBS) can introduce bromine atoms at positions 1 and 3 of the benzene ring.

Difluoromethoxy introduction : Substitution reactions using difluoromethylating agents (e.g., ClCF₂O−) under nucleophilic aromatic substitution (SNAr) conditions, leveraging electron-withdrawing bromine substituents to activate the ring .
Key considerations :

  • Monitor reaction selectivity to avoid over-bromination.
  • Use anhydrous conditions to prevent hydrolysis of the difluoromethoxy group.

Table 1 : Example Molecular Data for Analogous Compounds

Compound NameMolecular FormulaMolecular WeightKey Functional Groups
3,5-Dibromo-2,6-difluorotolueneC₇H₄Br₂F₂289.92 g/molBr, F, CH₃
1,4-Dibromo-2,3-difluorobenzeneC₆H₂Br₂F₂275.89 g/molBr, F
Derived from synthesis protocols in

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates.
  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced note : This compound may release toxic fumes (HBr, HF) under thermal stress. Conduct thermal stability tests via differential scanning calorimetry (DSC) prior to scale-up .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological recommendations :

  • NMR (¹H/¹³C/¹⁹F) : Identify substituent positions and confirm difluoromethoxy integration. Use deuterated solvents (e.g., CDCl₃) to avoid interference.
  • GC-MS/EI-MS : Confirm molecular weight and fragmentation patterns.
  • FTIR : Detect C-F stretching (~1100–1200 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
    Data interpretation : Compare spectra with structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) for benchmarking .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

The electron-withdrawing bromine and difluoromethoxy groups lower the HOMO-LUMO gap, enhancing electrophilicity. Computational studies (DFT/B3LYP) on analogs like 2,4-difluoromethoxy benzene reveal:

  • HOMO-LUMO gap : ~5.2 eV (indicative of moderate reactivity).
  • Charge distribution : Bromine atoms induce partial positive charges at ortho/para positions, directing nucleophilic attacks .
    Table 2 : Electronic Properties of Related Compounds
CompoundHOMO (eV)LUMO (eV)Gap (eV)
2,4-Difluoromethoxy benzene-7.1-1.95.2
Data adapted from

Q. What are the challenges in achieving regioselective functionalization of this compound?

Key challenges :

  • Competing substitution pathways : Bromine and difluoromethoxy groups may direct incoming electrophiles/nucleophiles to overlapping positions.
  • Steric hindrance : Bulky substituents limit access to reactive sites.
    Strategies :
  • Use directing groups (e.g., temporary protecting groups) to block undesired positions.
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic control .

Q. How can this compound serve as a precursor in materials science applications?

Its halogen-rich structure enables:

  • Cross-coupling reactions : Suzuki-Miyaura or Ullmann couplings to build conjugated polymers or liquid crystals (e.g., terphenyl derivatives ).
  • Fluorinated materials : Incorporate into fluorophores or OLED components, leveraging the difluoromethoxy group’s electron-withdrawing properties .

Case study : Analogous compounds like 2,6-Difluoro-4-iodoanisole (FW: 270.02 g/mol) are used in custom synthesis for optoelectronic materials .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Observed discrepancies :

  • Yield variations (40–75%) in bromination steps due to competing side reactions (e.g., ring dehalogenation).
    Resolution :
  • Use kinetic studies (e.g., in situ IR monitoring) to identify optimal stoichiometry and reaction time.
  • Compare methods from analogous systems (e.g., 1,4-dibromo-2,3-difluorobenzene synthesis ).

Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMNXLMNERFLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182728-50-2
Record name 1,3-dibromo-2-(difluoromethoxy)benzene
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